molecular formula C21H19N5O3 B3008976 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-64-6

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B3008976
CAS No.: 899996-64-6
M. Wt: 389.415
InChI Key: CASFLVOBULYFIY-UHFFFAOYSA-N
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Description

The compound 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide features a pyrazolo[3,4-d]pyrimidinone core, a heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:

  • Pyrazolo[3,4-d]pyrimidinone backbone: A fused bicyclic system with a ketone group at position 4, contributing to hydrogen-bonding interactions.
  • 4-Ethoxyphenyl substituent: An electron-donating ethoxy group at the para position of the phenyl ring, which may enhance lipophilicity and metabolic stability.
  • N-phenyl acetamide moiety: A phenyl group at position 1 of the pyrazolo-pyrimidinone and an acetamide linker, likely influencing target binding affinity.

This compound is part of a broader class of pyrazolo-pyrimidinone derivatives explored for anti-proliferative and enzyme inhibitory activities, as seen in its structural analogs .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-2-29-17-10-8-15(9-11-17)12-19(27)24-25-14-22-20-18(21(25)28)13-23-26(20)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASFLVOBULYFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The compound’s action on its targets can lead to various molecular and cellular effects. By inhibiting kinases and blocking the human A3 adenosine receptor, the compound can potentially disrupt the growth and survival of cancer cells.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core, with specific substitutions that may influence its biological activity. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C22H21N5O3
Molecular Weight 375.44 g/mol
CAS Number Not available in the provided sources

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. The synthetic pathways often include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions that create the bicyclic structure.
  • Functionalization : Subsequent reactions introduce ethoxy and acetamide groups to enhance biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific kinases involved in cell signaling pathways that regulate proliferation and survival. By binding to the active sites of these kinases, it disrupts their function, leading to:

  • Cell Cycle Arrest : Inducing apoptosis and halting cell division.
  • Inhibition of Tumor Growth : Particularly effective against cancers with overexpressed epidermal growth factor receptors (EGFR).

In Vitro Studies

Recent studies have assessed the anti-proliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For example:

  • Compound 12b , structurally similar to our compound of interest, demonstrated significant anti-proliferative activity with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .

Case Studies

  • EGFR Inhibition : In a study examining new derivatives designed as EGFR inhibitors, compounds showed varying degrees of efficacy against cancer cell lines with high EGFR expression. The most potent inhibitors led to increased apoptosis rates and alterations in cell cycle dynamics .
  • Antibiofilm Activity : Other derivatives from the same family were tested for their antibiofilm properties against bacterial strains, showcasing additional therapeutic potential beyond oncology .

Comparative Analysis

When compared to other known kinase inhibitors in the pyrazolo[3,4-d]pyrimidine class, our compound exhibits unique substitution patterns that may confer distinct selectivity profiles and enhance its therapeutic index.

Compound NameIC50 (µM) against EGFR WTIC50 (µM) against EGFR T790MNotable Activity
Compound 12b0.0160.236High anti-proliferative activity
2-(4-ethoxyphenyl)...TBDTBDPotentially similar efficacy

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidinone Cores

Compound 1 : 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide (RN: 852450-48-7)
  • Structural Differences :
    • Substituent at position 1 : 4-Fluorophenyl (electron-withdrawing) vs. phenyl in the target compound.
    • Acetamide group : 2-Methoxyphenyl vs. 4-ethoxyphenyl in the target.
  • Implications :
    • Fluorine substitution may improve metabolic stability but reduce π-π stacking compared to phenyl .
    • The 2-methoxy group in the acetamide could sterically hinder binding compared to the para-substituted ethoxy group in the target .
Compound 2 : N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]acetamide (ZINC3329589)
  • Structural Differences :
    • Benzyl group : Replaces the N-phenyl group in the target compound.
  • Implications :
    • The benzyl group may enhance blood-brain barrier penetration but reduce selectivity due to increased hydrophobicity .
Compound 3 : 2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide Derivatives
  • Core Difference: Quinazolinone instead of pyrazolo-pyrimidinone.
  • Activity: Demonstrated inhibition of enoyl-acyl carrier protein reductase (InhA) in tuberculosis, suggesting the 4-oxo group is critical for enzyme binding .
Ethoxyphenyl vs. Methoxyphenyl
  • 2-Methoxyphenyl (Compound 1):
    • Ortho-substitution may disrupt planar binding interactions, reducing affinity for flat enzyme active sites .
Fluorophenyl vs. Phenyl
  • 4-Fluorophenyl (Compound 1):
    • Enhances metabolic stability via reduced oxidative metabolism but may alter electronic properties of the core .
  • Phenyl (target compound):
    • Simpler structure with unmodified π-electron density, favoring interactions with aromatic residues in targets .

Tautomerism and Stability

  • Example: N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a 1:1 tautomeric mixture, which could complicate binding predictability .
  • Target Compound: The pyrazolo-pyrimidinone core is less prone to tautomerism compared to thiazolidinone derivatives, offering more stable interactions .

Anti-Proliferative Activity in Indazole Derivatives

  • Analogues from and : Fluorophenyl and morpholine-containing derivatives (e.g., 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide) showed enhanced anti-proliferative activity compared to non-fluorinated analogs . Key Finding: Fluorine and morpholine groups improve solubility and target engagement, suggesting that similar modifications to the target compound could optimize its efficacy .

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